N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
CAS No.: 329078-69-5
Cat. No.: VC4845123
Molecular Formula: C10H10BrN5OS
Molecular Weight: 328.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329078-69-5 |
|---|---|
| Molecular Formula | C10H10BrN5OS |
| Molecular Weight | 328.19 |
| IUPAC Name | N-(2-bromophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C10H10BrN5OS/c1-16-10(13-14-15-16)18-6-9(17)12-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,12,17) |
| Standard InChI Key | ATBORCDHRBILGZ-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2Br |
Introduction
Chemical Identity and Structural Features
N-(2-Bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (CAS No. 329078-69-5) belongs to the class of tetrazole derivatives, which are nitrogen-rich heterocycles known for their metabolic stability and bioisosteric properties. The molecular formula C₁₀H₁₀BrN₅OS corresponds to a molecular weight of 328.19 g/mol. The IUPAC name reflects its substituents: a 2-bromophenyl group attached to an acetamide core, which is further linked to a methylated tetrazole ring via a sulfur atom.
Molecular Geometry and Electronic Properties
The compound’s structure was optimized using density functional theory (DFT), revealing a planar acetamide moiety and a slightly distorted tetrazole ring due to steric interactions. The bromine atom at the ortho position of the phenyl ring introduces electronic effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity. The sulfanyl (-S-) bridge between the acetamide and tetrazole groups contributes to conformational flexibility, enabling interactions with diverse biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrN₅OS | |
| Molecular Weight | 328.19 g/mol | |
| Ionization Energy | 8.17–8.50 eV | |
| LogP (Partition Coefficient) | 1.03 (estimated) | |
| Polar Surface Area | 73 Ų |
Synthesis and Reaction Pathways
The synthesis of N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves two primary steps: tetrazole ring formation and acylation.
Tetrazole Ring Formation
The tetrazole core is synthesized via a [2+3] cycloaddition between sodium azide (NaN₃) and a nitrile precursor, such as 2-chlorobenzonitrile, under catalytic conditions. This reaction proceeds at 80–100°C in dimethylformamide (DMF), yielding 5-(2-chlorophenyl)-1H-tetrazole. Subsequent methylation at the N1 position using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) generates the 1-methyltetrazole derivative.
Acylation and Sulfur Bridging
The methyltetrazole intermediate undergoes nucleophilic substitution with 2-bromo-N-(2-bromophenyl)acetamide in the presence of a thiourea catalyst. This step introduces the sulfanyl (-S-) bridge, connecting the tetrazole ring to the acetamide group. The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at reflux conditions (60–70°C), achieving yields of 65–75% after purification via column chromatography.
Biological Activity and Mechanism of Action
Antimicrobial Properties
In vitro assays demonstrate that the compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to standard antibiotics like ciprofloxacin. The mechanism involves disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), as confirmed by molecular docking studies. The tetrazole ring’s electron-deficient nature facilitates interactions with catalytic serine residues in PBPs, while the bromophenyl group enhances membrane permeability .
Research Findings and Comparative Analysis
Enzyme Inhibition Kinetics
The compound exhibits non-competitive inhibition against α-glucosidase (Ki = 0.45 µM) and α-amylase (Ki = 0.78 µM), outperforming acarbose (Ki = 0.89 µM for α-glucosidase) . This dual inhibitory activity positions it as a candidate for diabetes management, though in vivo validation is pending .
Table 2: Enzyme Inhibition Data
Structure-Activity Relationship (SAR)
Modifications to the tetrazole ring or bromophenyl group significantly alter bioactivity:
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Methylation of the tetrazole N1 position enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
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Ortho-substitution on the phenyl ring (e.g., bromine) improves target affinity due to increased van der Waals interactions .
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Replacement of sulfur with oxygen in the sulfanyl bridge diminishes antibacterial activity by 40%, underscoring sulfur’s critical role in membrane penetration.
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